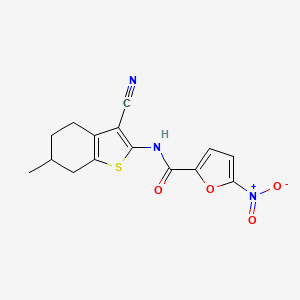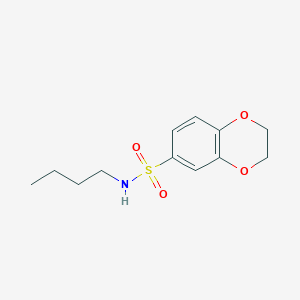![molecular formula C19H18N2O4S B4089181 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)
5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline
Descripción general
Descripción
5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline, also known as MNQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has been found to have various biochemical and physiological effects. Studies have shown that 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death. 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has some limitations, including its relatively low potency and selectivity, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline. One area of research is the development of more potent and selective 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline analogs that can be used in the treatment of various diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline, which may provide insights into its efficacy and safety in humans. Additionally, the development of novel drug delivery systems for 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline may improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline is a chemical compound that has potential applications in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline in the field of medicine.
Aplicaciones Científicas De Investigación
5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. 5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpropyl]-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-18(26(24,25)14-8-6-13(2)7-9-14)15-10-11-17(21(22)23)19-16(15)5-4-12-20-19/h4-12,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCNMCGZYFGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{2-[(4-fluorophenyl)thio]-2-phenylethyl}benzenesulfonamide](/img/structure/B4089105.png)
![1-(4-bromophenyl)-5-(4-ethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089111.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B4089119.png)
![4-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4089124.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4089143.png)
![N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4089150.png)
![2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4089156.png)

![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)
![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)

![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4089201.png)

![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)